molecular formula C7H14N2O B1280961 (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one CAS No. 56384-04-4

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B1280961
CAS No.: 56384-04-4
M. Wt: 142.2 g/mol
InChI Key: IVBVTDXOGUNDHC-LURJTMIESA-N
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Description

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate precursor, such as a substituted phenylacetone.

    Reductive Amination: The precursor undergoes reductive amination with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a central nervous system stimulant by:

    Inhibition of Reuptake: It inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

    Release of Neurotransmitters: It promotes the release of these neurotransmitters from presynaptic neurons.

    Molecular Targets: The primary molecular targets include dopamine transporters, norepinephrine transporters, and serotonin transporters.

Comparison with Similar Compounds

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds in the cathinone class:

    N-propylcathinone: Similar in structure but with a propyl group instead of a pyrrolidine ring.

    2,4-dimethylmethcathinone: Contains additional methyl groups on the phenyl ring.

    4-bromo-α-pyrrolidinopropiophenone: Contains a bromine atom on the phenyl ring.

Uniqueness: The presence of the pyrrolidine ring in this compound distinguishes it from other cathinones, contributing to its unique pharmacological profile and effects.

Properties

IUPAC Name

(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVTDXOGUNDHC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464286
Record name (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56384-04-4
Record name (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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